N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Alkylating agent reactivity Leaving group electrophilicity Swain-Scott substrate constant

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine (CAS 133024-90-5), systematically named benzyl bis(2-((methylsulfonyl)oxy)ethyl)carbamate or N-benzyloxycarbonyldiethanolamine dimesylate, is a bifunctional synthetic intermediate bearing a benzyloxycarbonyl (Cbz) amine protecting group and two terminal methanesulfonate (mesylate) ester leaving groups. With a molecular formula of C14H21NO8S2 and a molecular weight of 395.45 g/mol, this compound exhibits a computed LogP of 2.74 and a polar surface area (PSA) of 133.04 Ų, reflecting substantially increased lipophilicity relative to its diol precursor N-Cbz-diethanolamine (CAS 70782-12-6; LogP 0.61, PSA 70.00 Ų).

Molecular Formula C14H21NO8S2
Molecular Weight 395.5 g/mol
CAS No. 133024-90-5
Cat. No. B144798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine
CAS133024-90-5
SynonymsN-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine
Molecular FormulaC14H21NO8S2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
InChIKeyOTMPFAMQTGLSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine (CAS 133024-90-5): A Cbz-Protected Bis-Mesylate Electrophile for Nitrogen Mustard Chemistry and ADEPT Prodrug Synthesis


N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine (CAS 133024-90-5), systematically named benzyl bis(2-((methylsulfonyl)oxy)ethyl)carbamate or N-benzyloxycarbonyldiethanolamine dimesylate, is a bifunctional synthetic intermediate bearing a benzyloxycarbonyl (Cbz) amine protecting group and two terminal methanesulfonate (mesylate) ester leaving groups . With a molecular formula of C14H21NO8S2 and a molecular weight of 395.45 g/mol, this compound exhibits a computed LogP of 2.74 and a polar surface area (PSA) of 133.04 Ų, reflecting substantially increased lipophilicity relative to its diol precursor N-Cbz-diethanolamine (CAS 70782-12-6; LogP 0.61, PSA 70.00 Ų) . The compound serves as a key activated intermediate in the synthesis of nitrogen mustard-type alkylating agents, particularly in the context of antibody-directed enzyme prodrug therapy (ADEPT), where the mesylate leaving groups confer distinct reactivity profiles compared to the classical chloroethyl mustards [1].

Why N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine Cannot Be Replaced by Its Diol Precursor or Chloroethyl Analog in Alkylating Agent Synthesis


Substituting N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine with its hydroxyl precursor (N-Cbz-diethanolamine, CAS 70782-12-6) or its chloroethyl analog (N-Cbz-N,N-bis(2-chloroethyl)amine, CAS 72791-76-5) fundamentally alters both the synthetic pathway and the reactivity profile of the downstream alkylating agent. The diol precursor lacks electrophilic leaving groups entirely; it requires a separate activation step (e.g., mesylation or chlorination) before it can participate in nucleophilic displacement reactions, introducing additional synthetic steps, variability in activation efficiency, and potential side-product formation [1]. The chloroethyl analog, while electrophilic, relies on chloride as the leaving group, which exhibits different Swain-Scott substrate constants and hydrolytic stability compared to the mesylate ester. Mesylate esters of short-chain alcohols display high SN1 character (low s value), correlating with enhanced alkylating reactivity and distinct hydrolysis rates relative to alkyl chlorides [2]. In the ADEPT prodrug context, the mesyloxyethyl and chloroethyl moieties confer measurably different chemical half-lives (21–324 min for active drugs) and cytotoxicity profiles (IC50 65–625 µM) across tumor cell lines, meaning the choice of leaving group directly governs the therapeutic window of the final drug [3]. These differences are not interchangeable without altering key pharmacological and synthetic parameters.

Quantitative Differentiation Evidence for N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine (CAS 133024-90-5) vs. Closest Analogs


Leaving Group Electrophilicity: Mesylate Ester vs. Chloride in Nitrogen Mustard Alkylating Functionality

The bis-mesylate ester functionality of the target compound provides two methanesulfonate (CH3SO3−) leaving groups, which are measurably superior to chloride as leaving groups in nucleophilic substitution reactions. Mesylate esters of short-chain (n = 1–3) alcohols are characterized as reactive, direct-acting alkylating agents with high SN1 character (low Swain-Scott s value), a property that correlates with rapid hydrolysis rates and enhanced alkylating potential relative to alkyl chlorides [1]. In contrast, the chloroethyl analog N-Cbz-N,N-bis(2-chloroethyl)amine (CAS 72791-76-5) relies on chloride as the leaving group, which proceeds through aziridinium ion formation via an SN1 mechanism with different kinetic parameters. The mesylate anion (pKa of conjugate acid ≈ −1.9) is a weaker base than chloride (pKa of HCl ≈ −7), making mesylate the thermodynamically better leaving group in SN2-type displacements, while its greater polarizability relative to chloride enhances its SN1 reactivity profile .

Alkylating agent reactivity Leaving group electrophilicity Swain-Scott substrate constant SN1 vs SN2 mechanism

Hydrolytic Half-Life Differentiation: Bis-Mesyloxyethyl vs. Bis-Chloroethyl Active Drugs in ADEPT Systems

In the ADEPT prodrug system developed by Springer et al., the bis-mesyloxyethyl benzoic acid drug (compound 7, 4-[bis[2-(mesyloxy)ethyl]amino]benzoic acid)—the deprotected analog of the target Cbz-protected intermediate—was directly compared with the mixed chloroethyl-mesyloxyethyl drug (compound 8) and the bis-chloroethyl drug (compound 12) for chemical half-life and cytotoxicity [1]. Across this series, active drug chemical half-lives ranged from 21 to 324 minutes, demonstrating that the identity of the leaving group (mesyloxy vs. chloro) directly modulates hydrolytic stability. The IC50 values against two different tumor cell lines varied from 65 to 625 µM for the active drugs, while no IC50 values could be obtained for the glutamic acid-masked prodrugs under the same rapid incubation conditions, confirming the critical role of the free carboxylic acid and the leaving group identity in determining cytotoxic potency [1]. The bis-mesyloxyethyl drug and mixed chloroethyl-mesyloxyethyl drug both demonstrated substantial prodrug activity with carboxypeptidase G2 (CPG2) activation [2].

ADEPT Carboxypeptidase G2 Nitrogen mustard prodrug Chemical half-life Cytotoxicity IC50

Physicochemical Property Divergence: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Diol Precursor and Chloroethyl Analog

The target compound (CAS 133024-90-5) exhibits a molecular weight of 395.45 g/mol, a computed LogP of 2.74, and a polar surface area (PSA) of 133.04 Ų . These values represent a substantial physicochemical departure from its direct diol precursor N-Cbz-diethanolamine (CAS 70782-12-6; MW 239.27, LogP 0.61, PSA 70.00 Ų) . The bis-mesylation increases molecular weight by approximately 65% (+156 Da), raises LogP by over 2 log units (indicating a >100-fold increase in octanol-water partition coefficient), and nearly doubles the PSA. Compared to the chloroethyl analog N-Cbz-N,N-bis(2-chloroethyl)amine (CAS 72791-76-5; MW 276.16), the target compound is approximately 43% heavier (+119 Da) and incorporates sulfur atoms absent in the chloro analog, which influences both chromatographic behavior and spectroscopic detection . The predicted boiling point of 619.0±55.0 °C and density of 1.378±0.06 g/cm³ further differentiate it from the diol (bp 417.6±45.0 °C, density 1.233±0.06 g/cm³) and chloro analog (bp 376.9±42.0 °C) .

Lipophilicity Polar surface area Molecular weight Drug-likeness Physicochemical differentiation

Orthogonal Synthetic Utility: Cbz-Protected Bis-Electrophile as a Dual-Functionality Scaffold vs. Mono-Mesylate and Non-Protected Analogs

The target compound integrates two orthogonal functional domains within a single intermediate: (1) a Cbz (benzyloxycarbonyl) protecting group that masks the amine as a carbamate, cleavable by catalytic hydrogenolysis (H2, Pd/C) or treatment with HBr, and (2) two terminal mesylate ester groups that serve as electrophilic leaving groups for nucleophilic displacement . This dual functionality contrasts with the mono-mesylate analog N-Cbz-N-methyl-N-[2-[(methylsulfonyl)oxy]ethyl]carbamic acid phenylmethyl ester (CAS 142649-86-3; MW 287.33, C12H17NO5S), which provides only a single electrophilic site and is therefore unsuitable for synthesizing bifunctional (DNA-crosslinking) nitrogen mustards that require two reactive arms . The orthogonal nature of the Cbz and mesylate functionalities allows sequential deprotection and derivatization: the Cbz group can be removed to liberate the secondary amine for further conjugation (e.g., to a benzoic acid or glutamic acid moiety in ADEPT prodrugs) without affecting the mesylate esters, or alternatively, the mesylates can be displaced by nucleophiles while the Cbz group remains intact [1]. This orthogonality is absent in non-protected bis-electrophiles such as bis(2-chloroethyl)amine, which lack the chemoselective handle for downstream amine functionalization.

Orthogonal protecting group strategy Cbz deprotection Bis-electrophile scaffold Nitrogen mustard synthesis ADEPT intermediate

Procurement-Grade Purity and ISO-Certified Quality Specifications vs. Generic-Grade Analogs

The target compound is commercially available at NLT 98% purity from suppliers with ISO-certified quality systems, specifically formulated to meet pharmaceutical R&D and quality control requirements . This contrasts with the diol precursor N-Cbz-diethanolamine, which is commonly supplied at 95% or 97% purity grades from multiple vendors, and the chloroethyl analog, which is typically available at 95–96% purity . The MDL registry number MFCD11519272 provides a unique identifier for procurement specification and quality documentation. The higher purity specification (≥98%) reduces the burden of in-house purification prior to use in multi-step syntheses where impurity carry-through can compromise the purity profile of the final active pharmaceutical ingredient (API) intermediate .

ISO certification Pharmaceutical intermediate quality Purity specification GMP-grade Procurement

Optimal Research and Industrial Application Scenarios for N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine Based on Quantitative Evidence


Synthesis of Bifunctional Nitrogen Mustard Prodrugs for Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The target compound is the optimal Cbz-protected intermediate for constructing the bis-mesyloxyethyl class of nitrogen mustard prodrugs used in ADEPT. Following Cbz deprotection (H2/Pd-C or HBr), the liberated secondary amine can be conjugated to a benzoic acid–glutamic acid scaffold to generate prodrugs analogous to 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid, which are activated by tumor-localized carboxypeptidase G2 (CPG2) to release the cytotoxic bis-alkylating drug [1][2]. The mesylate leaving groups confer a distinct chemical half-life window (21–324 min for active drugs) and IC50 profile (65–625 µM) that has been directly compared to the chloroethyl analogs in peer-reviewed studies, providing a data-supported rationale for selecting the mesyloxyethyl over the chloroethyl warhead when a specific reactivity–stability balance is required [2].

Parallel Synthesis of Leaving-Group-Modulated Alkylating Agent Libraries for Structure–Activity Relationship (SAR) Studies

The orthogonal Cbz-mesylate architecture enables systematic variation of the leaving group while holding the core scaffold constant. Researchers can displace one or both mesylate groups with different nucleophiles (amines, thiols, azide) to generate libraries of Cbz-protected aminoethyl derivatives for SAR exploration, while the Cbz group preserves a convenient UV-active chromophore for HPLC monitoring [1]. The 2.74 LogP of the bis-mesylate facilitates organic-phase handling and chromatographic purification compared to the water-soluble diol (LogP 0.61), enabling higher recovery during automated parallel synthesis workflows .

GMP-Preparatory Scale Synthesis of Protected API Intermediates Requiring High Purity Specifications

For pharmaceutical development programs advancing toward IND filing, the target compound's NLT 98% purity and ISO-certified quality provide a procurement-ready starting material that minimizes the need for pre-synthetic purification . The bis-mesylate's higher molecular weight (395.45) and distinctive chromatographic profile relative to both the diol precursor (239.27) and common synthetic byproducts enable robust in-process control by HPLC-MS during scale-up. The predicted boiling point of 619 °C and density of 1.378 g/cm³ inform solvent selection and reactor design parameters for kilogram-scale synthesis campaigns .

Synthesis of Heterobifunctional Crosslinking Reagents and PROTAC Linker Precursors

The two equivalent mesylate termini provide a symmetrical bis-electrophile that can be sequentially functionalized to create heterobifunctional linkers. Selective displacement of one mesylate with a first nucleophile, followed by displacement of the second with a different nucleophile, yields asymmetric Cbz-protected diamines. This strategy is applicable to the construction of PROTAC (proteolysis-targeting chimera) linker intermediates and heterobifunctional crosslinking probes where the Cbz group serves as a temporary amine mask during linker assembly [1]. The mesylate leaving groups offer gentler displacement conditions (room temperature, mild base) compared to chloride displacement, reducing the risk of Cbz cleavage or side reactions during sequential functionalization [3].

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